Fusidilactone C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

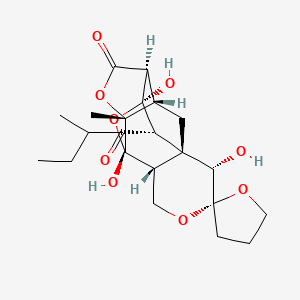

Fusidilactone C, also known as this compound, is a useful research compound. Its molecular formula is C22H30O9 and its molecular weight is 438.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Fusidilactone C has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against resistant strains, making it a candidate for further development in antibiotic therapies.

- Case Study : In a study published in the Journal of Antibiotics, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to conventional antibiotics like vancomycin and ampicillin .

Cytotoxic Effects

Research has indicated that this compound possesses cytotoxic properties that can be harnessed in cancer treatment.

- Cancer Cell Lines : It has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values indicating potent cytotoxicity, suggesting its potential as an antitumor agent .

- Mechanism of Action : The cytotoxic effects are believed to result from the induction of apoptosis in cancer cells, which may be mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Potential Therapeutic Uses

Given its diverse biological activities, this compound shows promise for therapeutic applications beyond traditional antimicrobial and anticancer roles.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective potential, particularly in models of neurodegenerative diseases. This aspect warrants further investigation to explore its mechanisms and efficacy .

Structural Insights and Synthetic Approaches

Understanding the chemical structure of this compound is crucial for its application in drug development.

- Chemical Structure : this compound features a unique lactone ring that contributes to its biological activity. Research has focused on synthesizing analogs to enhance potency and selectivity against specific targets .

- Synthetic Pathways : Innovative synthetic strategies, such as the ketal-tethered intramolecular Diels-Alder cycloaddition, have been developed to create derivatives with improved pharmacological profiles .

Summary Table of Applications

| Application Area | Biological Activity | Notable Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | Comparable MIC values to established antibiotics |

| Cytotoxicity | Induces apoptosis in cancer cells | Potent activity against MCF-7 and HeLa cells |

| Anti-inflammatory | Potential therapeutic use | Requires further research for validation |

| Neuroprotection | Protects neuronal cells | Emerging evidence supporting neuroprotective effects |

Analyse Des Réactions Chimiques

Functional Group Transformations

Iodoetherification enables oxygen heterocycle formation during earlier synthetic stages :

-

Epoxide opening with HI generates iodohydrins

-

Subsequent cyclization forms tetrahydrofuran rings

Aldol Condensation creates key carbon-carbon bonds between hydroxybutanolide precursors and α,β-unsaturated aldehydes:

textHydroxybutanolide + 2,4-hexadienal → Aldol adduct (85–92% yield)

Mechanistic Insights

The spiroketalization process shows solvent-dependent stereoelectronic effects:

-

Methanol stabilizes partial charges in transition states via H-bonding

-

Non-polar solvents favor alternative conformers, reducing reaction rates

Recent molecular dynamics simulations reveal non-classical charge distribution in intermediates, enabling unexpected bond cleavage patterns .

Synthetic Challenges and Solutions

This reaction landscape underscores Fusidilactone C's synthetic complexity, requiring precise control of stereochemistry and reaction kinetics. Current methodologies achieve total yields of 6–8% over 15–18 steps , highlighting opportunities for catalytic improvements and flow chemistry adaptations .

Propriétés

Formule moléculaire |

C22H30O9 |

|---|---|

Poids moléculaire |

438.5 g/mol |

Nom IUPAC |

(1R,2S,3R,6R,7S,9R,10S,13R,14S,16R)-2,7,9-trihydroxy-13-methyl-16-(2-methylbutanoyl)spiro[4,8,12-trioxapentacyclo[7.6.1.01,6.07,13.010,14]hexadecane-3,2'-oxolane]-11-one |

InChI |

InChI=1S/C22H30O9/c1-4-10(2)14(23)15-19-8-11-13-16(24)30-18(11,3)22(27,31-21(13,15)26)12(19)9-29-20(17(19)25)6-5-7-28-20/h10-13,15,17,25-27H,4-9H2,1-3H3/t10?,11-,12-,13+,15-,17-,18+,19+,20+,21-,22-/m0/s1 |

Clé InChI |

XVPDRAKPYXYSTB-AVNZPYKNSA-N |

SMILES isomérique |

CCC(C)C(=O)[C@H]1[C@@]23C[C@H]4[C@H]5[C@@]1(O[C@@]([C@H]2CO[C@@]6([C@H]3O)CCCO6)([C@@]4(OC5=O)C)O)O |

SMILES canonique |

CCC(C)C(=O)C1C23CC4C5C1(OC(C2COC6(C3O)CCCO6)(C4(OC5=O)C)O)O |

Synonymes |

fusidilactone C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.